molecular formula C20H23N3OS2 B4623273 2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B4623273
M. Wt: 385.6 g/mol
InChI Key: VGIAYKWUIRZUJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions that can provide insights into possible synthesis methods for the target compound. For instance, compounds with benzothieno[2,3-d]pyrimidin-4(3H)-ones structures have been synthesized through reactions involving carbodiimides obtained from aza-Wittig reactions, further reacting with secondary amines in the presence of catalytic amounts of potassium carbonate or sodium alkoxide to yield various substituted derivatives (Ding, Yang, & Zhu, 2003). This methodology suggests a potential pathway for synthesizing the target compound through similar intermediates and reactions.

Molecular Structure Analysis

Crystal structure and density functional theory (DFT) studies on related compounds provide valuable information on molecular conformation and electronic structure, which are crucial for understanding the behavior of the target compound. For example, studies on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine revealed a molecular structure stabilized by intramolecular C-H…N hydrogen bonds, forming specific ring motifs in the crystal, with DFT calculations providing insights into charge distribution and reactivity sites (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014). These insights can be extrapolated to anticipate the molecular structure and stability factors of the target compound.

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds can offer predictions for the target molecule. For instance, nucleophilic substitution reactions have been employed to synthesize derivatives of benzothieno[2,3-d]pyrimidin-4-amine, indicating potential reactivity paths for functional group modifications on the target compound. Furthermore, the antitumor activities of some derivatives highlight the chemical’s potential bioactivity (聂瑶 et al., 2014).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity of related compounds can be indicative of the target compound’s behavior in various solvents and conditions. Although specific data on the target compound is not available, the synthesis and characterization of similar molecules provide a foundation for understanding potential physical properties, including crystalline structures and thermal stability.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential biological activity, are essential for comprehensively understanding the target compound. Analyses of related compounds have shown a range of bioactivities, including antifungal and antibacterial properties, which may suggest similar capabilities for the target compound, contingent on the specific functional groups present and their arrangement (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Scientific Research Applications

Synthesis and Characterization

  • Antifungal Applications

    Research has demonstrated the antifungal effects of dimethylpyrimidin-derivatives, including compounds similar to the chemical , showcasing potential antifungal applications against types of fungi like Aspergillus terreus and Aspergillus niger. These derivatives have shown significant biological activity, suggesting their utility as antifungal agents (Jafar et al., 2017).

  • Crystal Structure Analysis

    Studies have also focused on the crystal structure and synthesis of related pyrimidinyl compounds. These analyses are crucial for understanding the molecular geometry and potential interactions of these compounds in biological systems (Ming & South, 2004).

Bioactive Compound Development

  • Anticancer Potential: Research into the synthesis of novel benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, inspired by anticancer agent MPC-6827, indicates the potential of these compounds in inhibiting human colorectal cancer cell proliferation. This suggests that derivatives of the specified chemical might hold promise in cancer treatment (Loidreau et al., 2020).

Advanced Synthesis Techniques

  • Efficient Synthesis Methods: There has been progress in developing efficient synthesis methods for 2-substituted 5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones. These methods involve reactions that could potentially apply to the synthesis of the chemical , enhancing the possibilities for its large-scale production and application in various fields (Ding et al., 2003).

Biological Activity Exploration

  • Antimicrobial and Antifungal Activities: Synthesis and study of tetrahydrobenzothienopyrimidine derivatives under specific conditions have shown significant antimicrobial and antifungal activities. This opens avenues for the chemical and its derivatives to be explored as potential antimicrobial agents (Abdalha et al., 2011).

properties

IUPAC Name

2-benzylsulfanyl-N-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-24-12-11-21-18-17-15-9-5-6-10-16(15)26-19(17)23-20(22-18)25-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIAYKWUIRZUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Reactant of Route 3
2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

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